[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol
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Overview
Description
[(1R,6R,7S)-7-phenyl-3-azabicyclo[410]heptan-6-yl]methanol is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[4.1.0]heptane core.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halides and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can yield various alcohols or hydrocarbons.
Scientific Research Applications
[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of [(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP: Another intermediate in the synthesis of fentanyl analogues.
N-Phenethyl-4-piperidinone: A precursor in the synthesis of various piperidine-based compounds.
Uniqueness
[(1R,6R,7S)-7-phenyl-3-azabicyclo[410]heptan-6-yl]methanol is unique due to its specific bicyclic structure and the presence of both a phenyl group and a hydroxyl group
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C13H17NO/c15-9-13-6-7-14-8-11(13)12(13)10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-,13+/m1/s1 |
InChI Key |
WQKMUPWKEDAQRM-UPJWGTAASA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@]1([C@@H]2C3=CC=CC=C3)CO |
Canonical SMILES |
C1CNCC2C1(C2C3=CC=CC=C3)CO |
Origin of Product |
United States |
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